

In-Depth Technical Guide to Z-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Asp(OBzl)-OH

Cat. No.: B554424

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Z-Asp(OBzl)-OH**, a critical building block in peptide chemistry. The information is curated for researchers, scientists, and professionals involved in drug development and other areas of chemical and biomedical research.

Core Properties of Z-L-Asp(OBzl)-OH

Z-L-Asp(OBzl)-OH, chemically known as N-carbobenzyloxy-L-aspartic acid β -benzyl ester, is a derivative of the amino acid L-aspartic acid.^{[1][2]} It is widely utilized in organic synthesis and pharmaceutical development, particularly as an intermediate in the creation of peptide-based drugs.^[2] The presence of the benzyloxycarbonyl (Z) group on the amine and the benzyl ester (OBzl) on the side-chain carboxyl group provides orthogonal protection, allowing for selective deprotection and peptide bond formation.

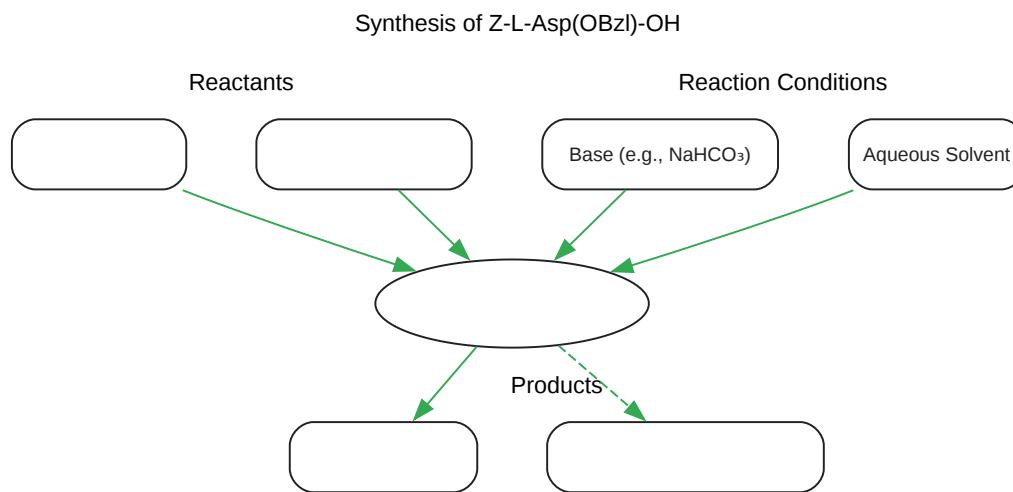
Physicochemical Properties

The key physicochemical properties of Z-L-Asp(OBzl)-OH are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	References
Synonyms	N-Cbz-L-Aspartic acid 4-benzyl ester, Cbz-Asp(OBzl)-OH, Z-L-Aspartic acid β -benzyl ester	[1] [2]
CAS Number	3479-47-8	[2] [3]
Molecular Formula	$C_{19}H_{19}NO_6$	[2] [3]
Molecular Weight	357.36 g/mol	[1] [4]
Appearance	White to off-white solid	
Melting Point	105-108°C	[2]
Optical Rotation	+12° (c=10% in acetic acid)	[2]
Solubility	DMSO: 45 mg/mL (125.92 mM)	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1] [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Z-L-Asp(OBzl)-OH. While a definitive, publicly available spectrum specifically for Z-L-Asp(OBzl)-OH is not readily available, data for the closely related Boc-L-aspartic acid 4-benzyl ester provides expected peak regions.


Spectroscopy	Expected Chemical Shifts (ppm)
¹ H NMR	The spectrum is expected to show signals for the aromatic protons of the Z and OBzl groups, the α -proton and β -protons of the aspartic acid backbone, and the methylene protons of the benzyl groups.
¹³ C NMR	Expected signals include those for the carbonyl carbons of the acid and ester, the aromatic carbons, the α -carbon and β -carbon of the aspartic acid backbone, and the methylene carbons of the benzyl groups. A spectrum for Boc-L-aspartic acid 4-benzyl ester is available for comparison. [5]
IR Spectroscopy	Characteristic peaks for the carbonyl groups (acid and ester), N-H bond of the carbamate, and aromatic C-H bonds are expected.
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

Synthesis of Z-L-Asp(OBzl)-OH

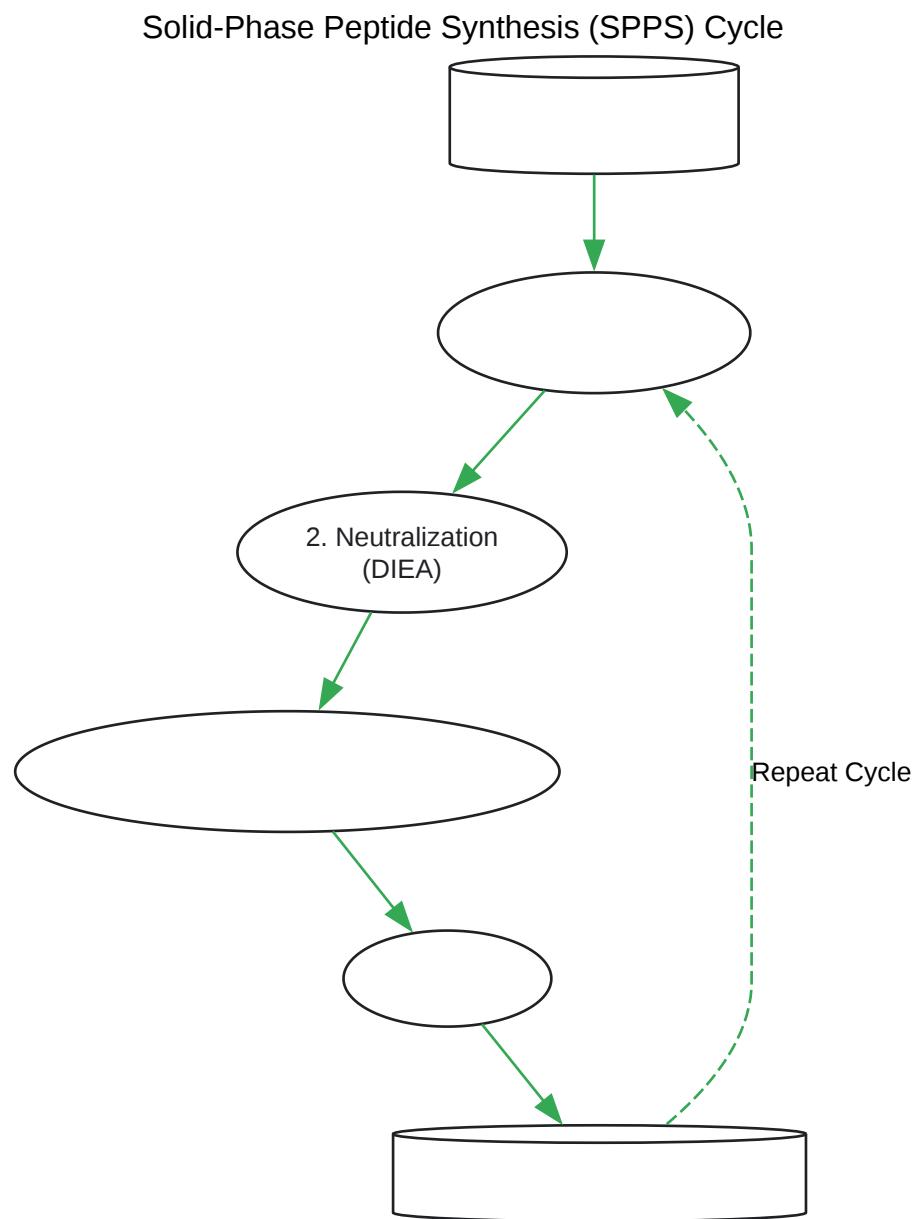
The synthesis of Z-L-Asp(OBzl)-OH is typically achieved through a Schotten-Baumann reaction. This involves the benzyloxycarbonylation of L-Aspartic acid β -benzyl ester (H-Asp(OBzl)-OH) using benzyl chloroformate in the presence of a base.[\[6\]](#) A notable side product of this reaction can be the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH, with its formation being dependent on the base used.[\[6\]](#)

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the synthesis of Z-L-Asp(OBzl)-OH.

Use in Solid-Phase Peptide Synthesis (SPPS)


Z-L-Asp(OBzl)-OH is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.^[7] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.^[7]

Detailed SPPS Cycle Using Z-L-Asp(OBzl)-OH (Boc Chemistry):

- Deprotection: The N-terminal Boc (tert-butoxycarbonyl) protecting group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).
- Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).

- Coupling: Z-L-Asp(OBzl)-OH is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.
- Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

[Click to download full resolution via product page](#)

Figure 2: A typical cycle in solid-phase peptide synthesis (SPPS).

Deprotection of Z and OBzl Groups

Following the completion of peptide synthesis, the protecting groups must be removed. The Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups are typically cleaved under strong acidic conditions or by catalytic hydrogenation.

- Acidic Cleavage: Strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH) can be used to cleave both the Z and OBzl groups, as well as cleave the peptide from the resin in SPPS.
- Catalytic Hydrogenolysis: This method employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a milder method for deprotection and is often used in solution-phase synthesis.

Applications and Biological Relevance

The primary application of Z-L-Asp(OBzl)-OH is as a building block in the synthesis of peptides for various research and therapeutic purposes.^[2] Aspartic acid residues play crucial roles in the structure and function of many biologically active peptides and proteins.

Amino acids and their derivatives, in a broader context, have been explored as ergogenic supplements due to their potential to influence anabolic hormone secretion and provide fuel during exercise.^{[1][4]} While Z-L-Asp(OBzl)-OH itself is a synthetic intermediate, the peptides synthesized using it may have applications in:

- Drug Development: As a component of peptide-based therapeutics.
- Biochemical Research: For studying enzyme mechanisms and protein interactions.^[2]
- Cosmetics: In the formulation of certain cosmetic products.
- Food Industry: As a precursor in the synthesis of food additives.

Safety and Handling

Standard laboratory safety precautions should be observed when handling Z-L-Asp(OBzl)-OH. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from moisture.^[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of the properties and applications of Z-L-Asp(OBzl)-OH. For specific experimental procedures and applications, it is recommended to consult the primary literature and validated protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Asp(OBzl)-OH | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 13C NMR spectrum [chemicalbook.com]
- 6. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Z-Asp(OBzl)-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554424#what-are-the-properties-of-z-asp-obzl-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com